molecular formula C23H18N6O4 B2597509 N-(4-methylcyclohexyl)-3-{3-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide CAS No. 1251606-31-1

N-(4-methylcyclohexyl)-3-{3-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide

Número de catálogo B2597509
Número CAS: 1251606-31-1
Peso molecular: 442.435
Clave InChI: FIIDNFNDHYMRBR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a complex organic molecule that contains several functional groups, including a morpholine ring, a phenyl ring, an oxadiazole ring, and a propanamide group . These groups could potentially give the compound a variety of interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups . The morpholine ring provides a polar, hydrophilic character, while the phenyl and oxadiazole rings are more hydrophobic. The propanamide group could potentially form hydrogen bonds .


Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be solid at room temperature, with a relatively high melting point due to the presence of the aromatic rings . It’s likely to be soluble in organic solvents due to the presence of the phenyl and oxadiazole rings .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound N-(4-methylcyclohexyl)-3-{3-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide is part of a broader class of chemical compounds that include morpholine derivatives and oxadiazole moieties. These compounds are synthesized and characterized for their potential applications in various scientific research areas. For instance, the synthesis and characterization of similar compounds, such as 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, have been detailed, demonstrating methods for preparing such compounds and confirming their structures through NMR, IR, and Mass spectral studies, along with single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).

Biological Activity

Compounds containing morpholine and oxadiazole structures have been explored for their biological activities. These activities range from antimicrobial to anticonvulsant properties. For example, certain compounds have shown remarkable anti-TB activity and superior anti-microbial activity, with their minimum inhibitory concentrations (MIC) values being lower than standard drugs (Mamatha S.V et al., 2019). Additionally, hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating morpholine moieties, have been synthesized as potential new anticonvulsant agents, showing broad spectra of activity across various preclinical seizure models (K. Kamiński et al., 2015).

Antimicrobial and Hemolytic Activity

The antimicrobial and hemolytic activities of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have been evaluated, showing that most compounds were active against selected microbial species to varying extents, with some exhibiting significant activity compared to reference standards. This indicates the potential of such compounds in the development of new antimicrobial agents (Samreen Gul et al., 2017).

Molecular Docking Studies

Molecular docking studies have been conducted on similar compounds to predict their binding with biological targets, such as estrogen receptors, which are relevant in the context of anti-breast cancer activity. These studies help in understanding the mechanism of action at a molecular level and in designing compounds with improved efficacy (Praveen Kumar et al., 2021).

Direcciones Futuras

The future directions for this compound would depend on its intended use. If it shows promising properties, it could be the subject of further studies to fully explore its potential .

Propiedades

IUPAC Name

5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O4/c1-13-3-5-16(14(2)7-13)17-9-18-23(30)28(24-11-29(18)26-17)10-21-25-22(27-33-21)15-4-6-19-20(8-15)32-12-31-19/h3-9,11H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIDNFNDHYMRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.